molecular formula C21H26N2O3S B2402812 4-isopropyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941911-91-7

4-isopropyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2402812
CAS No.: 941911-91-7
M. Wt: 386.51
InChI Key: WFOSUCJVCQZFEK-UHFFFAOYSA-N
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Description

4-isopropyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound known for its versatile properties, enabling its application in various fields of research. This compound is characterized by its complex structure, which includes a tetrahydroquinoline core, a benzenesulfonamide group, and an isopropyl substituent.

Preparation Methods

The synthesis of 4-isopropyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves multiple steps, typically starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-isopropyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is used in diverse scientific investigations due to its versatile properties. It has applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymes, binding to receptors, and altering signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other tetrahydroquinoline derivatives and benzenesulfonamide compounds. What sets 4-isopropyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
  • This compound analogs .

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-13-23-20-11-8-18(14-17(20)7-12-21(23)24)22-27(25,26)19-9-5-16(6-10-19)15(2)3/h5-6,8-11,14-15,22H,4,7,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOSUCJVCQZFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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